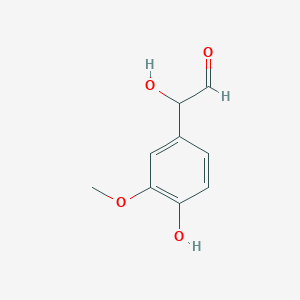

3-Methoxy-4-hydroxyphenylglycolaldehyde

Description

Properties

IUPAC Name |

2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-5,8,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISAJVAPYPFKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331518 | |

| Record name | AG-E-26326 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methoxy-4-hydroxyphenylglycolaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17592-23-3 | |

| Record name | 3-Methoxy-4-hydroxyphenylglycolaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17592-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-E-26326 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-4-hydroxyphenylglycolaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of 3-Methoxy-4-hydroxyphenylglycolaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde), a critical intermediate in the metabolic pathway of norepinephrine, serves as a key subject of investigation for researchers in neurobiology, pharmacology, and drug development. As the aldehyde metabolite of metanephrine, its biochemical properties, synthesis, and enzymatic conversions offer valuable insights into the regulation of catecholamines and the pathophysiology of related neurological and metabolic disorders. This technical guide provides a comprehensive overview of the core biochemical aspects of MHPG-aldehyde, including its physicochemical properties, detailed experimental protocols for its synthesis and enzymatic analysis, and its role in biological pathways.

Core Biochemical and Physical Properties

3-Methoxy-4-hydroxyphenylglycolaldehyde is a member of the class of organic compounds known as methoxyphenols, containing a methoxy group attached to the benzene ring of a phenol moiety.[1] It is functionally related to 3,4-dihydroxymandelaldehyde.[2] While extensive experimental data on its physical properties is limited, a combination of experimental and predicted values provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of 3-Methoxy-4-hydroxyphenylglycolaldehyde

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | PubChem[2] |

| Molecular Weight | 182.17 g/mol | PubChem[2] |

| Physical Description | Solid | Human Metabolome Database (HMDB)[2] |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Water Solubility (predicted) | 5.13 mg/mL | P. aeruginosa Metabolome Database[3] |

| LogP (experimental) | 0.517 | Human Metabolome Database (HMDB)[1] |

| pKa (strongest acidic, predicted) | 9.9 | Human Metabolome Database (HMDB)[1] |

| pKa (strongest basic, predicted) | -3.8 | Human Metabolome Database (HMDB)[1] |

| CAS Number | 17592-23-3 | PubChem[2] |

| Synonyms | MHPG-aldehyde, MOPEGAL, 4-hydroxy-3-methoxymandelaldehyde, 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetaldehyde | P. aeruginosa Metabolome Database, PubChem[2][3] |

Synthesis of 3-Methoxy-4-hydroxyphenylglycolaldehyde

The chemical synthesis of 3-Methoxy-4-hydroxyphenylglycolaldehyde can be approached through the oxidation of the corresponding alcohol, 3-Methoxy-4-hydroxyphenylglycol (MHPG). A plausible synthetic route starts from vanillin, a readily available precursor.

Experimental Protocol: Synthesis from Vanillin (Adapted)

This protocol is adapted from established synthetic pathways for related compounds, such as 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde.[4]

Step 1: Reduction of Vanillin to Vanillyl Alcohol

-

Dissolve vanillin in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise at 0°C with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield vanillyl alcohol.

Step 2: Conversion of Vanillyl Alcohol to a Protected Intermediate

To avoid unwanted side reactions, the hydroxyl groups of vanillyl alcohol may need to be protected before subsequent steps. This can be achieved using standard protecting group chemistry.

Step 3: Introduction of the Second Hydroxyl Group

This step involves the conversion of the protected vanillyl alcohol to a diol, which can be a multi-step process.

Step 4: Selective Oxidation to the Aldehyde

-

Dissolve the protected diol in a suitable solvent like dichloromethane.

-

Use a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to selectively oxidize the primary alcohol to the aldehyde.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction mixture to isolate the protected MHPG-aldehyde.

Step 5: Deprotection

-

Remove the protecting groups using appropriate conditions (e.g., acid or base hydrolysis) to yield the final product, 3-Methoxy-4-hydroxyphenylglycolaldehyde.

-

Purify the product using column chromatography.

Role in Norepinephrine Metabolism

3-Methoxy-4-hydroxyphenylglycolaldehyde is a key intermediate in the catabolism of norepinephrine. This metabolic pathway is crucial for the termination of noradrenergic signaling and the maintenance of neurotransmitter homeostasis.

Caption: Metabolic pathway of norepinephrine highlighting the central role of 3-Methoxy-4-hydroxyphenylglycolaldehyde.

Enzymatic Conversion of 3-Methoxy-4-hydroxyphenylglycolaldehyde

MHPG-aldehyde is at a metabolic crossroads, where it can be either reduced to 3-Methoxy-4-hydroxyphenylglycol (MHPG) by aldose reductase or oxidized to vanillylmandelic acid (VMA) by aldehyde dehydrogenase.

Experimental Protocol: Aldehyde Dehydrogenase Activity Assay (Adapted)

This protocol is adapted from commercially available colorimetric assay kits and can be modified for the specific use of MHPG-aldehyde as a substrate.

Materials:

-

Purified aldehyde dehydrogenase (ALDH) enzyme

-

3-Methoxy-4-hydroxyphenylglycolaldehyde (substrate)

-

NAD⁺ (cofactor)

-

Assay Buffer (e.g., 50 mM HEPES, pH 8.0)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Colorimetric probe that reacts with NADH

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of MHPG-aldehyde in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the desired final concentration in the assay buffer.

-

Prepare a solution of NAD⁺ in the assay buffer.

-

Prepare the colorimetric probe solution according to the manufacturer's instructions.

-

-

Assay Reaction:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NAD⁺ solution

-

Colorimetric probe solution

-

Sample containing ALDH or purified ALDH enzyme

-

-

Initiate the reaction by adding the MHPG-aldehyde substrate solution.

-

For a blank or negative control, substitute the substrate with the assay buffer.

-

-

Measurement:

-

Immediately measure the absorbance at 450 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Calculate the rate of NADH production by determining the change in absorbance over time (ΔA450/min).

-

The ALDH activity can be calculated using the molar extinction coefficient of the colored product.

-

Experimental Protocol: Aldose Reductase Activity Assay (Adapted)

This protocol is adapted from commercially available colorimetric assay kits and can be modified for the specific use of MHPG-aldehyde as a substrate.[5]

Materials:

-

Purified aldose reductase (AR) enzyme

-

3-Methoxy-4-hydroxyphenylglycolaldehyde (substrate)

-

NADPH (cofactor)

-

Assay Buffer (e.g., 0.1 M phosphate buffer, pH 6.2)

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of MHPG-aldehyde in a suitable solvent and dilute to the desired final concentration in the assay buffer.

-

Prepare a solution of NADPH in the assay buffer.

-

-

Assay Reaction:

-

In a UV-transparent 96-well plate or cuvette, add the following:

-

Assay Buffer

-

NADPH solution

-

Sample containing AR or purified AR enzyme

-

-

Initiate the reaction by adding the MHPG-aldehyde substrate solution.

-

For a blank or negative control, substitute the substrate with the assay buffer.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) at a constant temperature.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation by determining the change in absorbance over time (ΔA340/min).

-

The AR activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

-

Experimental Workflow for Studying MHPG-aldehyde Metabolism

The following diagram illustrates a typical workflow for investigating the metabolism of MHPG-aldehyde in a biological sample.

Caption: A generalized experimental workflow for the analysis of MHPG-aldehyde metabolizing enzymes.

Conclusion

3-Methoxy-4-hydroxyphenylglycolaldehyde is a pivotal molecule in the intricate network of catecholamine metabolism. Understanding its biochemical properties, synthesis, and enzymatic fate is essential for researchers and professionals working to unravel the complexities of neurochemical regulation and to develop novel therapeutic strategies for a range of disorders. The data and protocols presented in this guide offer a foundational resource for further investigation into the significant role of MHPG-aldehyde in health and disease.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Methoxy-4-hydroxyphenylglycolaldehyde (HMDB0004061) [hmdb.ca]

- 2. 3-Methoxy-4-hydroxyphenylglycolaldehyde | C9H10O4 | CID 440729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. P. aeruginosa Metabolome Database: 3-methoxy-4-hydroxyphenylglycolaldehyde (PAMDB120374) [pseudomonas.umaryland.edu]

- 4. Buy 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde | 5703-24-2 [smolecule.com]

- 5. bmrservice.com [bmrservice.com]

The Formation of 3-Methoxy-4-hydroxyphenylglycolaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biochemical formation of 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde), a key intermediate in the metabolic degradation of the catecholamines norepinephrine and epinephrine. The guide details the two primary enzymatic pathways, catalyzed by Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT), and the roles of subsequent enzymes such as aldehyde and alcohol dehydrogenases. It presents a compilation of quantitative data, including enzyme kinetics and tissue concentrations of relevant metabolites, to provide a comprehensive quantitative framework. Detailed experimental protocols for the key enzymes involved are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to offer a clear and concise understanding of the biochemical processes. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of neurobiology, pharmacology, and metabolic diseases.

Introduction

3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde), also known as 4-hydroxy-3-methoxy mandelaldehyde, is a critical aldehyde intermediate in the catabolism of the neurotransmitters norepinephrine and epinephrine.[1] The metabolic pathways leading to its formation are of significant interest to researchers studying catecholamine function, neurological disorders, and the effects of pharmacological agents targeting these pathways. Understanding the precise mechanisms of MHPG-aldehyde formation is crucial for interpreting biomarker data and for the development of novel therapeutics.

This guide delineates the two principal pathways for MHPG-aldehyde biosynthesis, summarizes the available quantitative data, provides detailed experimental methodologies for the key enzymes, and presents visual diagrams to illustrate the complex biochemical relationships.

Biochemical Pathways of MHPG-aldehyde Formation

The formation of MHPG-aldehyde from norepinephrine and epinephrine is primarily accomplished through two distinct but interconnected enzymatic pathways involving Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT).

Pathway 1: O-Methylation followed by Oxidative Deamination

In this pathway, norepinephrine or epinephrine is first O-methylated by COMT to form normetanephrine or metanephrine, respectively. These methylated intermediates are then oxidatively deaminated by MAO to yield MHPG-aldehyde.[2]

Pathway 2: Oxidative Deamination followed by O-Methylation and Oxidation

Alternatively, norepinephrine or epinephrine can first be deaminated by MAO to form the unstable intermediate 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).[3] DOPEGAL is rapidly reduced by aldehyde reductase (AR) or alcohol dehydrogenase (ADH) to 3,4-dihydroxyphenylglycol (DOPEG). DOPEG is then O-methylated by COMT to form 3-methoxy-4-hydroxyphenylglycol (MHPG). Finally, MHPG can be oxidized by alcohol dehydrogenase to form MHPG-aldehyde.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes and metabolites involved in MHPG-aldehyde formation.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Source |

| MAO-A | Normetanephrine | Higher than MAO-B | Lower than MAO-B | [1] |

| MAO-B | Normetanephrine | Lower than MAO-A | Higher than MAO-A | [1] |

| MAO-A | Metanephrine | Higher than MAO-B | Lower than MAO-B | [1] |

| MAO-B | Metanephrine | Lower than MAO-A | Higher than MAO-A | [1] |

| S-COMT | Norepinephrine | 366 ± 31 | - | [4] |

| MB-COMT | Norepinephrine | 12.0 ± 1.1 | - | [4] |

Note: Specific Km and Vmax values for MAO with normetanephrine and metanephrine, and for COMT with DOPEGAL, are not consistently reported in the readily available literature and represent a knowledge gap.

Metabolite Concentrations

| Metabolite | Tissue/Fluid | Concentration | Source |

| 3-Methoxy-4-hydroxyphenylglycol (MHPG) | Human Brain | Production rate: 35.8 µ g/hour | [5] |

| 3-Methoxy-4-hydroxyphenylglycol (MHPG) | Human Plasma | 2.98 ± 0.66 ng/mL | [6] |

| 3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL) | Human Locus Ceruleus (AD) | 2.8-fold increase vs. controls | [3] |

Note: Direct measurements of MHPG-aldehyde concentrations in tissues and fluids are scarce in the literature, with most studies focusing on its more stable alcohol metabolite, MHPG.

Experimental Protocols

Detailed methodologies for assaying the activity of the key enzymes, Monoamine Oxidase and Catechol-O-methyltransferase, are provided below.

Monoamine Oxidase (MAO) Activity Assays

This method is based on the MAO-catalyzed oxidation of a substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-coupled reaction to produce a colored product that can be measured spectrophotometrically.[7][8]

Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (100 mM, pH 7.4)

-

MAO Substrate (e.g., 10 mM p-tyramine)

-

Horseradish Peroxidase (HRP) (1 U/mL)

-

Chromogenic Probe (e.g., 10 mM 4-aminoantipyrine and 10 mM vanillic acid)

-

MAO-A specific inhibitor (e.g., 1 µM clorgyline)

-

MAO-B specific inhibitor (e.g., 1 µM selegiline)

-

-

Sample Preparation: Homogenize tissue samples in cold phosphate buffer and centrifuge to obtain the mitochondrial fraction (for MAO) or use whole homogenate.

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of sample.

-

To differentiate MAO-A and MAO-B activity, pre-incubate samples with the specific inhibitors for 15 minutes at 37°C.

-

Prepare a reaction mixture containing phosphate buffer, HRP, and the chromogenic probe.

-

Initiate the reaction by adding 50 µL of the reaction mixture and 10 µL of the MAO substrate to each well.

-

Incubate at 37°C for 30-60 minutes.

-

-

Detection: Measure the absorbance at approximately 490 nm using a microplate reader.

-

Calculation: Determine MAO activity based on the change in absorbance over time, corrected for the blank and compared to a standard curve.

This assay is similar to the spectrophotometric method but uses a fluorogenic probe that reacts with H₂O₂ to produce a highly fluorescent product, offering greater sensitivity.[9][10]

Protocol:

-

Reagent Preparation:

-

Assay Buffer (e.g., 50 mM Tris, pH 7.4)

-

MAO Substrate (e.g., 20 mM tyramine)

-

Horseradish Peroxidase (HRP) (10 U/mL)

-

Fluorogenic Probe (e.g., 10 mM Amplex Red)

-

MAO-A and MAO-B specific inhibitors.

-

-

Sample Preparation: As described for the spectrophotometric assay.

-

Assay Procedure:

-

In a black 96-well plate, add 50 µL of sample.

-

Pre-incubate with inhibitors as needed.

-

Prepare a reaction mixture containing assay buffer, HRP, and the fluorogenic probe.

-

Start the reaction by adding 50 µL of the reaction mixture and 10 µL of the MAO substrate.

-

Incubate at 37°C, protected from light.

-

-

Detection: Measure fluorescence with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm in kinetic mode for 30-60 minutes.

-

Calculation: Calculate MAO activity from the slope of the fluorescence increase over time.

Catechol-O-methyltransferase (COMT) Activity Assays

This method involves incubating the enzyme with a catechol substrate and S-adenosyl-L-methionine (SAM), followed by the separation and quantification of the O-methylated product using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.[11][12][13]

Protocol:

-

Reagent Preparation:

-

Incubation Buffer (e.g., 100 mM phosphate buffer, pH 7.4, containing 1 mM MgCl₂)

-

COMT Substrate (e.g., 1 mM norepinephrine)

-

S-adenosyl-L-methionine (SAM) (1 mM)

-

Stopping Solution (e.g., 0.4 M perchloric acid)

-

Mobile Phase for HPLC (composition depends on the specific method).

-

-

Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer.

-

Assay Procedure:

-

In a microcentrifuge tube, combine 50 µL of sample, 20 µL of incubation buffer, and 10 µL of SAM.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the COMT substrate.

-

Incubate at 37°C for 30-60 minutes.

-

Terminate the reaction by adding 20 µL of stopping solution.

-

Centrifuge to pellet precipitated proteins.

-

-

Analysis: Inject the supernatant onto an HPLC system equipped with a C18 column and an electrochemical or fluorescence detector to quantify the O-methylated product (e.g., normetanephrine).

-

Calculation: Determine COMT activity based on the amount of product formed per unit time per mg of protein.

This highly sensitive method uses a radiolabeled methyl donor (³H-SAM) and measures the incorporation of the radioactive methyl group into the catechol substrate.

Protocol:

-

Reagent Preparation:

-

Incubation Buffer (as above)

-

COMT Substrate (e.g., 1 mM 3,4-dihydroxybenzoic acid)

-

³H-S-adenosyl-L-methionine (³H-SAM)

-

Stopping Solution (e.g., 1 M HCl)

-

Scintillation Cocktail.

-

-

Sample Preparation: As for the HPLC-based assay.

-

Assay Procedure:

-

In a scintillation vial, combine the sample, incubation buffer, and COMT substrate.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate at 37°C for 20-30 minutes.

-

Stop the reaction with the stopping solution.

-

Add a non-polar solvent (e.g., toluene/isoamyl alcohol) to extract the radiolabeled product, leaving the unreacted ³H-SAM in the aqueous phase.

-

-

Detection: Add scintillation cocktail and measure the radioactivity in the organic phase using a scintillation counter.

-

Calculation: Calculate COMT activity based on the amount of radioactivity incorporated into the product.

Conclusion

The formation of 3-Methoxy-4-hydroxyphenylglycolaldehyde is a key step in the metabolic cascade of norepinephrine and epinephrine. This guide has detailed the two primary enzymatic pathways responsible for its synthesis, provided a summary of the available quantitative data, and offered detailed experimental protocols for the key enzymes involved. The provided diagrams offer a visual representation of these complex processes. While significant knowledge has been accumulated, further research is needed to fill the existing gaps in the quantitative understanding of these pathways, particularly regarding the specific kinetic parameters of the involved enzymes with their respective intermediates and the tissue-specific concentrations of MHPG-aldehyde. A more complete quantitative picture will undoubtedly enhance our understanding of catecholamine metabolism and its role in health and disease, and aid in the development of more targeted and effective therapeutics.

References

- 1. Normetanephrine and metanephrine oxidized by both types of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. conductscience.com [conductscience.com]

- 3. Accumulation of 3,4-dihydroxyphenylglycolaldehyde, the neurotoxic monoamine oxidase A metabolite of norepinephrine, in locus ceruleus cell bodies in Alzheimer's disease: mechanism of neuron death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. 3-Methoxy-4-hydroxyphenethyleneglycol production by human brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of plasma 3-methoxy-4-hydroxyphenylglycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. abcam.cn [abcam.cn]

- 10. assaygenie.com [assaygenie.com]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. Development and validation of a HPLC electrochemical detection method to measure COMT activity as a tool in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

role of 3-Methoxy-4-hydroxyphenylglycolaldehyde in norepinephrine metabolism

An In-depth Technical Guide on the Role of 3-Methoxy-4-hydroxyphenylglycolaldehyde in Norepinephrine Metabolism

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Norepinephrine (NE) is a critical catecholamine that functions as both a hormone and a neurotransmitter, playing a pivotal role in the sympathetic nervous system and various central nervous system processes. The precise regulation of its concentration is vital for homeostasis, and this is achieved through a complex network of synthesis, release, reuptake, and metabolic degradation. The metabolic pathways are governed by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). This technical guide provides an in-depth examination of the role of 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde), a transient but crucial intermediate in the metabolic cascade of norepinephrine. We will detail its formation, subsequent metabolic fate, the quantitative aspects of related metabolites, and the experimental protocols used for their analysis. This document serves as a technical resource for professionals engaged in neuroscience research and the development of therapeutics targeting the noradrenergic system.

Overview of Norepinephrine Metabolism

Norepinephrine metabolism is primarily carried out by two enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[1] These enzymes are widely distributed throughout the body, but their relative importance differs between neuronal and non-neuronal tissues.[2]

-

Monoamine Oxidase (MAO): Located on the outer mitochondrial membrane within presynaptic nerve terminals, MAO catalyzes the oxidative deamination of norepinephrine. This intraneuronal pathway is a primary mechanism for degrading NE that is taken back up from the synaptic cleft or leaks from storage vesicles.[3][4]

-

Catechol-O-methyltransferase (COMT): This enzyme is found predominantly in extraneuronal tissues, such as the liver and kidneys, and catalyzes the transfer of a methyl group to the meta-hydroxyl group of norepinephrine.[2]

The interplay between these two enzymes results in a series of metabolites, ultimately leading to the formation of vanillylmandelic acid (VMA), the final major end-product excreted in urine.[1]

The Central Role of 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde)

MHPG-aldehyde, also known as 4-hydroxy-3-methoxymandelaldehyde, is a key aldehyde intermediate in the norepinephrine degradation pathway.[5] It is formed through the sequential or alternative action of COMT and MAO on norepinephrine. Its position as a metabolic crossroads makes it a central point in the formation of the principal brain metabolite of NE, 3-methoxy-4-hydroxyphenylglycol (MHPG).[6]

Formation of MHPG-aldehyde

There are two primary pathways leading to the formation of MHPG-aldehyde from norepinephrine:

-

Extraneuronal Pathway (COMT followed by MAO): Norepinephrine released into the circulation or synaptic cleft is taken up by non-neuronal cells where it is first methylated by COMT to form Normetanephrine (NMN) . Normetanephrine is then deaminated by MAO to yield MHPG-aldehyde.[7]

-

Intraneuronal Pathway (MAO followed by COMT): Norepinephrine within the presynaptic neuron is first deaminated by MAO to form an unstable aldehyde, 3,4-dihydroxyphenylglycolaldehyde (DHPGAL) . DHPGAL can then be transported out of the neuron and methylated by COMT in adjacent cells to form MHPG-aldehyde.

Metabolic Fate of MHPG-aldehyde

As an aldehyde, MHPG-aldehyde is highly reactive and is rapidly converted to either an alcohol or a carboxylic acid:

-

Reduction to MHPG: The primary fate of MHPG-aldehyde in the brain is reduction to 3-methoxy-4-hydroxyphenylglycol (MHPG) . This reaction is catalyzed by aldehyde and aldose reductases. MHPG is the principal, stable, and end-product metabolite of norepinephrine in the central nervous system.[6]

-

Oxidation to VMA: Alternatively, MHPG-aldehyde can be oxidized by aldehyde dehydrogenase to form vanillylmandelic acid (VMA) . This pathway is more prominent in peripheral tissues.[1]

The complete metabolic cascade is illustrated in the diagram below.

Quantitative Data on Norepinephrine Metabolites

Due to its transient nature, MHPG-aldehyde is not typically quantified in clinical or research settings. Instead, its more stable downstream product, MHPG, is measured as a reliable index of norepinephrine turnover, particularly in the central nervous system.[6][8] The table below summarizes representative concentrations of MHPG found in human cerebrospinal fluid (CSF) and plasma across different conditions.

| Analyte | Matrix | Condition | Mean Concentration (ng/mL) | Reference |

| MHPG | CSF | Healthy Controls | 7.9 ± 0.6 | [6] |

| MHPG | CSF | Acute Brain Infarction (<7 days) | 10.7 ± 0.5 | [6] |

| MHPG | CSF | Advanced Alzheimer's Disease | Significantly higher than controls | [9] |

| MHPG | CSF | Progressive Supranuclear Palsy (PSP) | Higher than Parkinson's Disease | [10] |

| MHPG | Plasma | Healthy Controls | 3.4 ± 0.2 | [6] |

| MHPG | Plasma | Acute Brain Infarction (<7 days) | 6.6 ± 0.5 | [6] |

| MHPG | Plasma | Advanced Alzheimer's Disease | Significantly higher than controls | [9] |

Note: Values are presented as mean ± SEM where available. Direct comparisons between studies should be made with caution due to variations in analytical methods and patient cohorts.

Experimental Protocols for Metabolite Quantification

The quantification of MHPG-aldehyde's metabolites, particularly MHPG, requires sensitive and specific analytical methods due to their low concentrations in biological matrices.[5] High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a widely used and robust technique.[11][12]

Protocol: Quantification of MHPG in Plasma/CSF via HPLC-ECD

This protocol is a synthesized representation of common methodologies.

1. Sample Collection and Preparation:

-

Collection: Collect CSF via lumbar puncture or blood into EDTA-containing tubes. Plasma should be separated promptly by centrifugation at 4°C. Samples must be stored at -80°C until analysis.[13]

-

Internal Standard: Add an internal standard (e.g., iso-MHPG) to all samples, calibrators, and controls to account for extraction variability.[14]

-

Protein Precipitation: For plasma samples, precipitate proteins by adding an acid like perchloric acid, followed by vortexing and centrifugation.

-

Solid-Phase Extraction (SPE) for Cleanup & Concentration:

-

Condition a weak cation exchange (WCX) or similar mixed-mode SPE cartridge.[5][15]

-

Load the supernatant from the protein precipitation step (or diluted CSF) onto the cartridge.

-

Wash the cartridge with appropriate solvents (e.g., water, methanol) to remove interfering substances.[13]

-

Elute MHPG and other metabolites using an acidic organic solvent (e.g., 5% formic acid in methanol).[13]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the HPLC mobile phase.[16]

-

2. HPLC-ECD Analysis:

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 250 mm x 1.0 mm, 3 µm particle size).[17]

-

Mobile Phase: An aqueous buffer (e.g., sodium acetate/citric acid) containing an ion-pairing agent (e.g., sodium octylsulfate) and a chelating agent (e.g., EDTA) with a small percentage of organic modifier like methanol.[18]

-

Flow Rate: Typically 0.5-1.0 mL/min.[18]

-

-

Electrochemical Detector:

-

Working Electrode: Glassy carbon electrode.

-

Potential: Set to an oxidizing potential (e.g., +0.75 to +0.80 V) sufficient to detect MHPG.[18] 3. Data Analysis:

-

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

-

Determine the concentration of MHPG in the unknown samples by interpolation from the calibration curve.

Significance as a Biomarker

The measurement of MHPG, the stable product derived from MHPG-aldehyde, is a cornerstone of clinical and preclinical research into the noradrenergic system.

-

Index of CNS Activity: Since MHPG is the primary NE metabolite in the brain and can cross the blood-brain barrier, its levels in the CSF and plasma are considered valuable indicators of central noradrenergic activity.[6][19]

-

Neurological and Psychiatric Disorders: Altered MHPG levels have been reported in numerous conditions, including depression, Alzheimer's disease, stroke, and anorexia nervosa, suggesting a dysregulation of the norepinephrine system is involved in their pathophysiology.[3][6][9]

The logical pathway from neuronal activity to a measurable biomarker is outlined below.

Conclusion

3-Methoxy-4-hydroxyphenylglycolaldehyde is a pivotal, albeit transient, intermediate in the metabolic degradation of norepinephrine. Positioned at the junction of the MAO and COMT enzymatic pathways, its formation and subsequent rapid reduction are critical steps in producing MHPG, the principal and most studied norepinephrine metabolite in the brain. While not measured directly, understanding the role and kinetics of MHPG-aldehyde is fundamental for interpreting measurements of its downstream products. For researchers and drug developers, the quantification of MHPG serves as an essential tool, providing a window into the activity of the central and peripheral noradrenergic systems and offering valuable insights into the pathology of numerous neurological and psychiatric disorders.

References

- 1. doaj.org [doaj.org]

- 2. Catechol-O-methyltransferase activity in CHO cells expressing norepinephrine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Norepinephrine and its metabolites in cerebrospinal fluid, plasma, and urine. Relationship to hypothalamic-pituitary-adrenal axis function in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Norepinephrine and 3-methoxy-4-hydroxyphenyl glycol gradients in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Norepinephrine and MHPG levels in CSF and plasma in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Increased Noradrenaline as an Additional Cerebrospinal Fluid Biomarker in PSP-Like Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. agilent.com [agilent.com]

- 14. Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]

- 16. jasem.com.tr [jasem.com.tr]

- 17. Cerebrospinal fluid and serum MHPG improve Alzheimer's disease versus dementia with Lewy bodies differential diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CSF and plasma MHPG, and CSF MHPG index: pretreatment levels in diagnostic groups and response to somatic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of MHPG-Aldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde), a critical intermediate in the metabolic pathway of norepinephrine, offers a key point of investigation for understanding neurobiology and the effects of xenobiotics. This technical guide provides a comprehensive overview of the in vitro characterization of MHPG-aldehyde, detailing its biochemical synthesis, purification, analytical quantification, and biological activity assessment. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to effectively study this important aldehyde.

MHPG-aldehyde is formed from its precursor, 3-methoxy-4-hydroxyphenylglycol (MHPG), through the action of alcohol dehydrogenase (ADH). Subsequently, it is metabolized to 3-methoxy-4-hydroxymandelic acid (VMA) by aldehyde dehydrogenase (ALDH)[1]. The balance of these enzymatic activities dictates the intracellular concentration of MHPG-aldehyde, a highly reactive molecule with the potential to interact with cellular components. Understanding its in vitro characteristics is paramount for elucidating its physiological and pathological roles.

Biochemical Properties and Metabolism

MHPG-aldehyde is a catecholaldehyde and a key intermediate in the catabolism of norepinephrine. The metabolic cascade is a two-step enzymatic process primarily occurring in the liver and brain.

Norepinephrine Metabolism Pathway

The metabolic journey from norepinephrine to its final excretory product, VMA, involves several enzymatic steps. A crucial part of this pathway is the conversion of MHPG to VMA, where MHPG-aldehyde is the transient intermediate.

References

The Emergence of a Key Intermediate: A Technical Guide to the Discovery and Significance of 3-Methoxy-4-hydroxyphenylglycolaldehyde

For Immediate Release

A deep dive into the norepinephrine metabolic pathway, this technical guide, intended for researchers, scientists, and drug development professionals, elucidates the discovery and importance of the transient metabolite, 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde). We explore its enzymatic formation, subsequent metabolic fate, and the analytical methodologies developed for its detection and quantification, providing a comprehensive resource for understanding its role in neurobiology and pharmacology.

Introduction: Unraveling the Catecholamine Cascade

The intricate metabolic pathways of catecholamines, such as norepinephrine and epinephrine, have been a central focus of neurochemical research for over half a century. Understanding the degradation of these crucial neurotransmitters is paramount for deciphering their physiological roles and for the development of therapeutics targeting a myriad of neurological and psychiatric disorders. While the end-metabolites have been extensively studied, the transient intermediates in these pathways offer unique insights into enzymatic processes and regulatory mechanisms. One such pivotal, yet ephemeral, molecule is 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde).

The discovery of MHPG-aldehyde was not a singular event but rather a logical deduction stemming from the burgeoning understanding of catecholamine metabolism in the mid-20th century. The identification of its downstream, more stable metabolite, 3-Methoxy-4-hydroxyphenylglycol (MHPG), in rat urine by Axelrod and colleagues in 1959, strongly implied the existence of an aldehyde precursor.[1] This guide delves into the scientific journey that established MHPG-aldehyde as a key intermediate, the experimental approaches used to characterize it, and its significance in the broader context of neuroscience.

The Metabolic Crossroads: Formation and Fate of MHPG-Aldehyde

MHPG-aldehyde, also known as 4-hydroxy-3-methoxy mandelaldehyde, occupies a critical juncture in the degradation of norepinephrine.[2][3] Its formation is the result of the sequential action of two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[2][4][5]

There are two primary pathways leading to the formation of MHPG-aldehyde:

-

From Norepinephrine via Normetanephrine: Norepinephrine is first O-methylated by COMT to form normetanephrine. Subsequently, normetanephrine is oxidatively deaminated by MAO to yield MHPG-aldehyde.[2]

-

From Epinephrine via Metanephrine: Similarly, epinephrine is O-methylated by COMT to form metanephrine, which is then converted to MHPG-aldehyde by MAO.[2][4][5]

Once formed, the highly reactive MHPG-aldehyde is rapidly metabolized via two competing enzymatic pathways:

-

Reduction to MHPG: Aldehyde reductase (ALR) catalyzes the reduction of MHPG-aldehyde to the more stable alcohol, 3-Methoxy-4-hydroxyphenylglycol (MHPG).[6]

-

Oxidation to VMA: Aldehyde dehydrogenase (ALDH) mediates the oxidation of MHPG-aldehyde to vanillylmandelic acid (VMA), a major end-product of catecholamine metabolism.[6]

The balance between these two pathways can provide insights into the relative activities of ALR and ALDH in different tissues and physiological states.

Quantitative Insights into Norepinephrine Metabolism

Direct quantification of the highly reactive MHPG-aldehyde in biological samples is technically challenging and seldom reported in early literature. Consequently, researchers have focused on measuring its more stable downstream metabolite, MHPG, to infer the activity of the norepinephrine metabolic pathway. The following tables summarize key quantitative data from foundational studies.

| Biological Matrix | Species | Compound | Concentration (Mean ± SEM/SD) | Reference |

| Whole Brain | Rat | Total MHPG | 86.0 ± 3.70 ng/g | |

| Whole Brain | Rat | Free MHPG | 12.3 ± 0.41 ng/g | |

| Plasma | Rat | Total MHPG | Approx. 430 ng/mL (inferred from DHPG ratio) |

| Biological Matrix | Species | Compound | Excretion Rate (Mean) | Reference |

| Urine | Human | MHPG | 7 ng/mg creatinine |

Experimental Corner: Methodologies for Metabolite Analysis

The elucidation of the norepinephrine metabolic pathway was heavily reliant on the development of sensitive and specific analytical techniques. Early methods have paved the way for the highly sophisticated chromatographic and mass spectrometric techniques used today.

Key Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for MHPG Analysis

This protocol is a representative summary of the methodologies used in the 1970s and 1980s for the quantification of MHPG in biological samples.

1. Sample Preparation and Extraction:

-

Hydrolysis: For urine samples, enzymatic hydrolysis (e.g., with glucuronidase/sulfatase) is performed to cleave conjugated MHPG, yielding the free form.

-

Protein Precipitation: For plasma or tissue homogenates, proteins are precipitated using acids like perchloric acid, followed by centrifugation.

-

Solvent Extraction: The supernatant is subjected to liquid-liquid extraction using an organic solvent such as ethyl acetate to isolate MHPG and other metabolites from the aqueous phase.

-

Evaporation: The organic solvent is evaporated to dryness under a stream of nitrogen.

2. Derivatization:

-

To increase volatility and thermal stability for GC analysis, the hydroxyl and amine groups of MHPG are derivatized. A common method involves acylation, for example, using trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) to form trifluoroacyl or pentafluoropropionyl esters.

3. GC-MS Analysis:

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column). The temperature is programmed to ramp up, allowing for the separation of different metabolites based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron impact (EI) ionization is typically used to fragment the molecules. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.

-

Quantification: For quantitative analysis, selected ion monitoring (SIM) is often employed. This involves monitoring specific, abundant, and characteristic fragment ions of the derivatized MHPG. A deuterated internal standard of MHPG is added at the beginning of the sample preparation process to correct for extraction losses and variations in derivatization and injection, ensuring accurate quantification.

Conclusion: An Enduring Legacy

The conceptual discovery and subsequent characterization of 3-Methoxy-4-hydroxyphenylglycolaldehyde have been instrumental in shaping our current understanding of catecholamine metabolism. Although a transient intermediate, its position in the metabolic cascade makes it a critical node for understanding the enzymatic regulation of norepinephrine and epinephrine levels. The analytical methods developed to study MHPG-aldehyde and its more stable derivatives have laid the groundwork for modern metabolomics and continue to be refined for greater sensitivity and specificity. For researchers in neuropharmacology and drug development, a thorough understanding of this pathway remains essential for identifying novel therapeutic targets and for developing biomarkers for a range of neurological and psychiatric conditions.

References

- 1. P. aeruginosa Metabolome Database: 3-methoxy-4-hydroxyphenylglycolaldehyde (PAMDB120374) [pseudomonas.umaryland.edu]

- 2. Rat brain and plasma norepinephrine glycol metabolites determined by gas chromatography-mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 3-Methoxy-4-hydroxyphenylglycolaldehyde (HMDB0004061) [hmdb.ca]

- 4. Human Metabolome Database: Showing metabocard for Normetanephrine (HMDB0000819) [hmdb.ca]

- 5. A gas chromatography-mass spectrometry assay of human plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Catecholaldehyde Hypothesis for the Pathogenesis of Catecholaminergic Neurodegeneration: What We Know and What We Do Not Know - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Methoxy-4-hydroxyphenylglycolaldehyde: An Intermediate in Catecholamine Metabolism

For researchers, scientists, and professionals in drug development, understanding the metabolic pathways of catecholamines is crucial for pharmacology, neuroscience, and the study of various pathological states. This technical guide provides an in-depth overview of 3-Methoxy-4-hydroxyphenylglycolaldehyde, a key intermediate in the degradation of norepinephrine and epinephrine.

Compound Identification and Chemical Structure

3-Methoxy-4-hydroxyphenylglycolaldehyde is a metabolite formed through the action of monoamine oxidase (MAO) on metanephrine and normetanephrine.[1][2] It belongs to the class of organic compounds known as methoxyphenols.

Table 1: Chemical and Physical Properties of 3-Methoxy-4-hydroxyphenylglycolaldehyde

| Property | Value | Source |

| CAS Number | 17592-23-3 | [3] |

| Molecular Formula | C₉H₁₀O₄ | [3] |

| Molecular Weight | 182.17 g/mol | [3] |

| IUPAC Name | 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetaldehyde | [3] |

| InChI Key | VISAJVAPYPFKCL-UHFFFAOYSA-N | [3] |

| Physical Description | Solid | [3] |

Role in the Catecholamine Metabolic Pathway

3-Methoxy-4-hydroxyphenylglycolaldehyde is a transient intermediate in the metabolic cascade of catecholamines, specifically norepinephrine and epinephrine.[4] These neurotransmitters are first O-methylated by catechol-O-methyltransferase (COMT) to form normetanephrine and metanephrine, respectively.[4] Subsequently, monoamine oxidase (MAO) acts on these metabolites to produce 3-Methoxy-4-hydroxyphenylglycolaldehyde.[1][2] This aldehyde is then further metabolized by either aldehyde dehydrogenase to form vanillylmandelic acid (VMA), a major endpoint of catecholamine metabolism, or reduced by alcohol dehydrogenase to 3-Methoxy-4-hydroxyphenylglycol (MHPG).[5]

Quantitative Data

Direct quantitative data for 3-Methoxy-4-hydroxyphenylglycolaldehyde in biological matrices is scarce, likely due to its nature as a short-lived intermediate. However, extensive quantitative data exists for its more stable, downstream metabolite, 3-Methoxy-4-hydroxyphenylglycol (MHPG), which is often used as an index of norepinephrine turnover.

Table 2: Representative Concentrations of 3-Methoxy-4-hydroxyphenylglycol (MHPG) in Human Biological Fluids

| Biological Matrix | Concentration (mean ± SD) | Subject Group | Source |

| Plasma | 2.98 ± 0.66 ng/mL | 22 normal controls | [6] |

| Plasma | 21.16 ± 9.58 ng/mL | 16 orthopedic patients | [7] |

| Urine | 1.67 ± 0.65 µg/mg creatinine | 16 orthopedic patients | [7] |

| Urine | 0.86 µg/mg creatinine (mean) | 35 normal subjects | [1] |

| Cerebrospinal Fluid (CSF) | 24.08 ± 8.10 ng/mL | 16 orthopedic patients | [7] |

Experimental Protocols

Synthesis of 3-Methoxy-4-hydroxyphenylglycolaldehyde

References

- 1. scholars.mssm.edu [scholars.mssm.edu]

- 2. P. aeruginosa Metabolome Database: 3-methoxy-4-hydroxyphenylglycolaldehyde (PAMDB120374) [pseudomonas.umaryland.edu]

- 3. 3-Methoxy-4-hydroxyphenylglycolaldehyde | C9H10O4 | CID 440729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of plasma 3-methoxy-4-hydroxyphenylglycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on 3-methoxy-4-hydroxyphenylglycol (MHPG) and 3,4-dihydroxyphenylglycol (DHPG) levels in human urine, plasma and cerebrospinal fluids, and their significance in studies of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Synthesis of 3-Methoxy-4-hydroxyphenylglycolaldehyde

This technical guide provides an in-depth overview of plausible enzymatic methodologies for the synthesis of 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde), a key metabolite in the norepinephrine degradation pathway. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde) is a significant intermediate in the metabolic breakdown of norepinephrine.[1] In biological systems, it is primarily formed through the action of monoamine oxidase (MAO) on metanephrine and normetanephrine.[2][3][4] While its role as a biomarker is established, its controlled enzymatic synthesis for research and pharmaceutical applications presents a compelling area of biocatalysis. This guide outlines two primary enzymatic strategies for the in vitro production of MHPG-aldehyde: the oxidation of 3-Methoxy-4-hydroxyphenylglycol (MHPG) and the reduction of Vanillylmandelic acid (VMA).

Proposed Enzymatic Conversion Pathways

Two principal enzymatic routes are proposed for the synthesis of MHPG-aldehyde, leveraging the substrate promiscuity of certain enzyme classes.

Route 1: Oxidation of 3-Methoxy-4-hydroxyphenylglycol (MHPG)

This pathway utilizes alcohol oxidases (AOX) or aryl-alcohol oxidases (AAO) to catalyze the selective oxidation of the primary alcohol group of MHPG to the corresponding aldehyde. These enzymes are known to act on a variety of aromatic alcohols.[5][6][7][8]

Route 2: Reduction of Vanillylmandelic Acid (VMA)

This approach employs carboxylic acid reductases (CARs) to directly reduce the carboxylic acid moiety of VMA to an aldehyde. CARs have demonstrated a broad substrate scope for aromatic carboxylic acids, making VMA a promising candidate for this conversion.[2][3][9][10][11]

Data Presentation: A Comparative Overview of Enzymatic Performance

The following tables summarize quantitative data from studies on enzymes analogous to those proposed for MHPG-aldehyde synthesis. This data provides a baseline for expected performance and optimization parameters.

Table 1: Performance of Aryl-Alcohol Oxidases on Various Aromatic Alcohols

| Enzyme Source | Substrate | Product | Conversion Yield (%) | Reaction Time (h) | Reference |

| Pleurotus eryngii | Piperonyl alcohol | Piperonal | 85 | 3 | [12] |

| Pleurotus eryngii | Cumic alcohol | Cuminaldehyde | >99 | 24 | [12] |

| Pleurotus eryngii | 2-Thiophenemethanol | 2-Thiophenecarboxaldehyde | >99 | 24 | [12] |

| Pleurotus eryngii | Veratryl alcohol | Veratraldehyde | >99 | 24 | [12] |

Table 2: Performance of Carboxylic Acid Reductases on Aromatic Carboxylic Acids

| Enzyme Source | Substrate | Product | Conversion Yield (%) | Reaction Time (h) | Reference |

| Nocardia sp. NRRL 5646 | Vanillic acid | Vanillin | Quantitative | Not Specified | [3][9] |

| Neurospora crassa | Cinnamic acid derivatives | Cinnamaldehyde derivatives | Not Specified | Not Specified | [13] |

| Nocardia iowensis | Benzoic acid derivatives | Benzaldehyde derivatives | Not Specified | Not Specified | [14] |

| E. coli expressing Car and Npt | Vanillic acid | Vanillin | 90 | 6 | [15] |

Experimental Protocols

The following are detailed, generalized protocols for the proposed enzymatic conversions. These should be optimized for specific enzyme preparations and desired reaction scales.

Protocol 1: Oxidation of MHPG using Aryl-Alcohol Oxidase

1. Enzyme and Reagent Preparation:

-

Aryl-Alcohol Oxidase (AAO) from a suitable source (e.g., Pleurotus eryngii).

-

Catalase to decompose the hydrogen peroxide byproduct.[12]

-

100 mM potassium phosphate buffer (pH 6.0).

-

3-Methoxy-4-hydroxyphenylglycol (MHPG) substrate.

-

Organic solvent (e.g., DMSO) for substrate solubilization if necessary.

2. Reaction Setup:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.0).

-

Add MHPG to the desired final concentration (e.g., 10-300 mM). If necessary, dissolve MHPG in a minimal amount of DMSO before adding to the buffer.[12]

-

Add purified AAO to a final concentration of approximately 1 µM.[12]

-

Add catalase to the reaction mixture to prevent enzyme inactivation by H2O2.[12]

3. Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with agitation.

-

Monitor the reaction progress by taking aliquots at regular intervals.

4. Product Analysis and Purification:

-

Stop the reaction by adding a quenching agent (e.g., a strong acid) or by heat inactivation.

-

Analyze the formation of MHPG-aldehyde using High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.

-

Purify the product using standard chromatographic techniques.

Protocol 2: Reduction of VMA using Carboxylic Acid Reductase

1. Enzyme and Reagent Preparation:

-

Carboxylic Acid Reductase (CAR) from a suitable source (e.g., Nocardia sp.).

-

ATP and NADPH as cofactors.

-

MgCl2.

-

Dithiothreitol (DTT) as a reducing agent.

-

50 mM Tris buffer (pH 7.5).

-

Vanillylmandelic acid (VMA) substrate.

2. Reaction Setup:

-

Prepare a reaction mixture containing 50 mM Tris buffer (pH 7.5), 10 mM MgCl2, and 1 mM DTT.[15]

-

Add VMA to the desired final concentration.

-

Add ATP and NADPH to the reaction mixture.

-

Initiate the reaction by adding the purified CAR enzyme.

3. Incubation:

-

Incubate the reaction at a controlled temperature (e.g., 30-37°C) with gentle shaking.

-

Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm.[15]

4. Product Analysis and Purification:

-

Terminate the reaction.

-

Analyze the formation of MHPG-aldehyde by HPLC.

-

Purify the product using appropriate chromatographic methods.

Visualization of Pathways and Workflows

Natural Metabolic Pathway of MHPG-aldehyde

The following diagram illustrates the natural formation of MHPG-aldehyde in the catecholamine degradation pathway.

Caption: Norepinephrine metabolism to MHPG-aldehyde and related metabolites.

Proposed Enzymatic Synthesis Workflows

The diagrams below outline the proposed experimental workflows for the enzymatic synthesis of MHPG-aldehyde.

Workflow 1: Oxidation of MHPG

Caption: Workflow for the enzymatic oxidation of MHPG to MHPG-aldehyde.

Workflow 2: Reduction of VMA

Caption: Workflow for the enzymatic reduction of VMA to MHPG-aldehyde.

References

- 1. 3-Methoxy-4-hydroxyphenylglycol - Wikipedia [en.wikipedia.org]

- 2. Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biocatalytic synthesis of vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN114774478A - A kind of method for enzymatic synthesis of aromatic aldehyde fragrance compounds - Google Patents [patents.google.com]

- 5. Alcohol oxidase - Wikipedia [en.wikipedia.org]

- 6. cib.csic.es [cib.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacokinetics of 3-Methoxy-4-hydroxyphenylglycolaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde), a critical but transient intermediate in catecholamine metabolism. Given its short-lived nature, direct pharmacokinetic data for MHPG-aldehyde is limited. This document, therefore, focuses on its metabolic context, the enzymes governing its formation and degradation, and detailed methodologies that can be adapted for its quantification in biological matrices.

Metabolism and Pharmacokinetics

3-Methoxy-4-hydroxyphenylglycolaldehyde (also known as MOPEGAL) is a key aldehyde metabolite formed during the degradation of norepinephrine and epinephrine. It is not a circulating metabolite in the conventional sense but rather a short-lived intermediate within the metabolic pathway. Its rapid enzymatic conversion means it does not accumulate to measurable concentrations in plasma or urine under normal physiological conditions.

The formation and degradation of MHPG-aldehyde are governed by a series of well-characterized enzymatic reactions. There are two primary pathways for its formation:

-

From Normetanephrine and Metanephrine: The O-methylated metabolites of norepinephrine and epinephrine, normetanephrine and metanephrine, respectively, are deaminated by monoamine oxidase (MAO) to form MHPG-aldehyde.[1][2][3]

-

From 3-Methoxy-4-hydroxyphenylglycol (MHPG): MHPG, a major metabolite of norepinephrine, can be oxidized by alcohol dehydrogenase (ADH) to yield MHPG-aldehyde.[4]

Once formed, MHPG-aldehyde is rapidly oxidized by aldehyde dehydrogenase (AD) to form vanillylmandelic acid (VMA), the final end-product of norepinephrine and epinephrine metabolism, which is then excreted in the urine.[4][5] The efficiency of this conversion is a primary reason for the transient nature of MHPG-aldehyde.

Due to this rapid turnover, traditional pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL) have not been determined for MHPG-aldehyde itself. Its significance lies in its position within the metabolic cascade, and its rate of formation and degradation can be inferred from the concentrations of its more stable precursor (MHPG) and successor (VMA).

Quantitative Data Summary

Direct quantitative pharmacokinetic data for 3-Methoxy-4-hydroxyphenylglycolaldehyde is not available in the literature due to its status as a highly reactive and short-lived metabolic intermediate. The focus of quantitative analysis in this metabolic pathway is typically on the more stable and abundant precursor, 3-methoxy-4-hydroxyphenylglycol (MHPG), and the final metabolic product, vanillylmandelic acid (VMA). However, a summary of the key enzymes involved in the turnover of MHPG-aldehyde is presented below.

| Enzyme | Abbreviation | Role in MHPG-aldehyde Metabolism |

| Monoamine Oxidase | MAO | Catalyzes the deamination of normetanephrine and metanephrine to form MHPG-aldehyde.[1][2] |

| Alcohol Dehydrogenase | ADH | Catalyzes the oxidation of MHPG to form MHPG-aldehyde.[4] |

| Aldehyde Dehydrogenase | AD | Catalyzes the rapid oxidation of MHPG-aldehyde to vanillylmandelic acid (VMA).[4][5] |

Experimental Protocols

The quantification of short-lived aldehydes like MHPG-aldehyde in biological samples is challenging. It requires specialized analytical techniques that often involve derivatization to stabilize the aldehyde and enhance its detection. Below are detailed methodologies that can be adapted for the analysis of MHPG-aldehyde.

1. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. For aldehydes, a two-step derivatization is typically required to increase volatility and thermal stability.

-

Principle: Aldehydes in a biological sample are first derivatized to form stable oximes, followed by silylation of hydroxyl groups. The derivatized analytes are then separated by gas chromatography and detected by mass spectrometry.

-

Sample Preparation:

-

To 1 mL of plasma or urine, add an internal standard (e.g., a deuterated analog of a related aldehyde).

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction to isolate the metabolites.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Methoximation: Reconstitute the dried extract in a solution of methoxylamine hydrochloride in pyridine. This reaction converts the aldehyde group to a more stable oxime. Incubate at a controlled temperature (e.g., 60°C) for 1 hour.

-

Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the sample. This step derivatizes the hydroxyl groups to make the molecule more volatile. Incubate at a controlled temperature (e.g., 60°C) for 30 minutes.

-

-

GC-MS Analysis:

-

Column: Use a non-polar capillary column (e.g., HP-5MS).

-

Injection: Inject the derivatized sample in splitless mode.

-

Temperature Program: Start with an initial oven temperature of around 70°C, followed by a ramp to a final temperature of approximately 300°C.

-

Detection: Use a mass spectrometer in selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized MHPG-aldehyde.

-

2. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive technique for the analysis of electroactive compounds like catecholamines and their metabolites.

-

Principle: The sample is injected into an HPLC system for separation. As the analyte elutes from the column, it passes through an electrochemical detector where it is oxidized or reduced at an electrode surface, generating a measurable current that is proportional to the analyte concentration.

-

Sample Preparation:

-

Deproteinize plasma samples with an acid (e.g., perchloric acid).

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected or further purified using solid-phase extraction.

-

-

HPLC-ECD Analysis:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An acidic mobile phase (e.g., a phosphate or citrate buffer at low pH) with an organic modifier like methanol or acetonitrile is used for separation.

-

Electrochemical Detector: A glassy carbon working electrode is commonly used. The potential of the electrode is set to a level sufficient to oxidize the analyte of interest.

-

Quantification: The peak area of the analyte is compared to a calibration curve generated from standards.

-

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity and has become a standard for the quantification of metabolites in complex biological matrices.

-

Principle: The analyte is separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

-

Sample Preparation:

-

Protein precipitation of plasma samples is a common first step.

-

Solid-phase extraction can be used for further cleanup and concentration of the analyte.

-

-

LC-MS/MS Analysis:

-

Column: A reversed-phase C18 or HILIC column can be used depending on the polarity of the analyte.

-

Mobile Phase: A gradient of water and an organic solvent (methanol or acetonitrile) with a modifier like formic acid is typically used.

-

Mass Spectrometry: The instrument is operated in multiple reaction monitoring (MRM) mode. At least two MRM transitions (precursor ion -> product ion) are monitored for each analyte to ensure specificity.

-

Quantification: An internal standard (ideally a stable isotope-labeled version of the analyte) is used for accurate quantification.

-

Mandatory Visualizations

Caption: Metabolic pathway of norepinephrine and epinephrine to Vanillylmandelic Acid (VMA).

Caption: Hypothetical workflow for the quantification of MHPG-aldehyde in biological samples.

References

- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. glsciences.com [glsciences.com]

Toxicology Profile of 3-Methoxy-4-hydroxyphenylglycolaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information for 3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde). It is intended for research and informational purposes only. Direct toxicological data for MHPG-aldehyde is limited; therefore, this guide extrapolates from data on structurally related aldehydes and general principles of aldehyde toxicity. All experimental data presented are illustrative and should be confirmed through dedicated studies.

Introduction

3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde) is a key intermediate in the metabolism of norepinephrine, a critical neurotransmitter in the sympathetic nervous system.[1][2] It is formed from 3-methoxy-4-hydroxyphenylglycol (MHPG) via oxidation.[1] As an aldehyde, MHPG-aldehyde possesses a reactive carbonyl group, which is a structural feature associated with potential toxicity.[3][4] Aldehydes are known to interact with biological macromolecules, leading to cellular damage and various toxicological endpoints.[3][4][5] This guide provides a detailed examination of the known and potential toxicological profile of MHPG-aldehyde, drawing upon current literature and established toxicological methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of MHPG-aldehyde is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [6] |

| Molecular Weight | 182.17 g/mol | [6] |

| CAS Number | 17592-23-3 | [6] |

| Appearance | Solid (predicted) | [6] |

| Water Solubility | Data not available | |

| logP | -0.9 (predicted) |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME) - Hypothetical

Detailed ADME data for MHPG-aldehyde are not available. However, based on its structure and the general behavior of catecholamine metabolites, a hypothetical profile can be proposed.

-

Absorption: Due to its relatively small size and polar nature, MHPG-aldehyde is likely to be absorbed from the gastrointestinal tract if ingested. Dermal and inhalation absorption are also possible routes of exposure.

-

Distribution: Following absorption, MHPG-aldehyde would be expected to distribute into various tissues. Its ability to cross the blood-brain barrier is unknown.

-

Metabolism: MHPG-aldehyde is an intermediate in the metabolic pathway of norepinephrine.[1] It is anticipated to be further metabolized, primarily through oxidation to 3-methoxy-4-hydroxymandelic acid (vanillylmandelic acid, VMA) by aldehyde dehydrogenase (ALDH) enzymes.[7] This detoxification pathway is crucial in mitigating aldehyde toxicity.[7]

-

Excretion: The metabolites of MHPG-aldehyde, such as VMA, are primarily excreted in the urine.

Toxicological Data

Direct quantitative toxicological data for MHPG-aldehyde, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), are not currently available in the public domain. The following tables present a template for such data, which would need to be determined through standardized toxicological testing.

Table 2: Acute Toxicity - Illustrative Data

| Test | Species | Route | LD50 (mg/kg) | Observations |

| Acute Oral Toxicity | Rat | Oral | Data not available | |

| Acute Dermal Toxicity | Rabbit | Dermal | Data not available | |

| Acute Inhalation Toxicity | Rat | Inhalation | Data not available |

Table 3: Sub-chronic and Chronic Toxicity - Illustrative Data

| Study Duration | Species | Route | NOAEL (mg/kg/day) | Target Organs |

| 28-day Repeated Dose | Rat | Oral | Data not available | |

| 90-day Repeated Dose | Rat | Oral | Data not available | |

| Carcinogenicity | Mouse | Oral | Data not available |

Mechanistic Toxicology

The toxicity of aldehydes is generally attributed to their high reactivity, leading to the formation of adducts with cellular macromolecules such as proteins and DNA.[3][5] This can result in enzyme inactivation, disruption of cellular signaling, and genotoxicity.

Cytotoxicity

Aldehydes are known to be cytotoxic.[4] The cytotoxic effects of MHPG-aldehyde would likely be concentration-dependent and could involve mechanisms such as:

-

Oxidative Stress: Aldehyde metabolism can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[8]

-

Mitochondrial Dysfunction: Aldehydes can impair mitochondrial function, leading to decreased ATP production and the initiation of apoptosis.

-

Protein Adduction: The aldehyde group can react with amino acid residues in proteins, leading to protein cross-linking and loss of function.[3]

Genotoxicity

Many aldehydes are genotoxic, meaning they can damage DNA.[3][5] Potential genotoxic effects of MHPG-aldehyde could include:

-

DNA Adduct Formation: The aldehyde group can react with DNA bases, forming DNA adducts that can lead to mutations if not repaired.[5]

-

DNA Cross-linking: Aldehydes can induce both DNA-protein and DNA-DNA cross-links, which can interfere with DNA replication and transcription.[3]

Table 4: Genotoxicity Profile - Illustrative Data

| Assay | Test System | Result |

| Ames Test (Bacterial Reverse Mutation) | S. typhimurium | Data not available |

| In vitro Chromosomal Aberration | Human lymphocytes | Data not available |

| In vivo Micronucleus Test | Mouse bone marrow | Data not available |

Signaling Pathways

Aldehydes are known to modulate various cellular signaling pathways, often as a consequence of their reactivity and the induction of cellular stress. While specific data for MHPG-aldehyde is lacking, the following pathways are likely to be affected based on general aldehyde toxicology.

Oxidative Stress Response Pathways

The generation of ROS by aldehydes can activate signaling pathways involved in the cellular response to oxidative stress.

References

- 1. P. aeruginosa Metabolome Database: 3-methoxy-4-hydroxyphenylglycolaldehyde (PAMDB120374) [pseudomonas.umaryland.edu]

- 2. 3-Methoxy-4-hydroxyphenylglycol - Wikipedia [en.wikipedia.org]

- 3. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldehyde-Associated Mutagenesis─Current State of Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Methoxy-4-hydroxyphenylglycolaldehyde | C9H10O4 | CID 440729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Role of aldehyde dehydrogenase 2 in 1-methy-4-phenylpyridinium ion-induced aldehyde stress and cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of 3-Methoxy-4-hydroxyphenylglycolaldehyde in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde) is a critical intermediate in the metabolic pathway of catecholamines, specifically norepinephrine and epinephrine. As a direct product of the action of monoamine oxidase (MAO) on metanephrine and normetanephrine, the quantification of MHPG-aldehyde can provide valuable insights into catecholamine turnover and the activity of key enzymes involved in their degradation, such as MAO and catechol-O-methyltransferase (COMT).[1][2][3] Due to its reactive aldehyde group and potential for low physiological concentrations, a highly sensitive and specific analytical method is required for its accurate measurement in biological matrices.